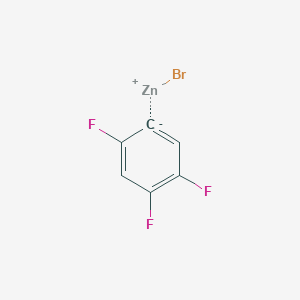

(2,4,5-Trifluorophenyl)zinc bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,4,5-Trifluorophenyl)zinc bromide is an organozinc compound with the molecular formula C6H2BrF3Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2,4,5-Trifluorophenyl)zinc bromide can be synthesized through the reaction of 2,4,5-trifluorophenyl bromide with zinc in the presence of a suitable solvent like THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C6H2BrF3+Zn→C6H2BrF3Zn

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

(2,4,5-Trifluorophenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling . It can also participate in other types of reactions such as oxidative addition and transmetalation.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate.

Oxidative Addition: This reaction involves the addition of the organozinc compound to a metal center, often facilitated by a catalyst.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Carbon-Carbon Bond Formation

(2,4,5-Trifluorophenyl)zinc bromide is primarily used in the synthesis of complex organic molecules through cross-coupling reactions. It acts as a nucleophile in reactions with electrophiles such as alkyl halides and carbonyl compounds.

Table 1: Summary of Cross-Coupling Reactions Involving this compound

| Reaction Type | Electrophile | Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl halides | Biaryl compounds | |

| Negishi Coupling | Alkenyl halides | Alkenylated products | |

| Stille Coupling | Vinyl halides | Vinylated products |

Synthesis of Drug Intermediates

This compound plays a crucial role in the synthesis of intermediates for pharmaceuticals. One notable application is in the synthesis of 2,4,5-trifluoro phenylacetic acid, which is an important intermediate for medications such as Sitagliptin, an antidiabetic drug.

Table 2: Synthesis Pathway of 2,4,5-Trifluoro Phenylacetic Acid

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Grignard | This compound + CO2 | Ether solvent, reflux | 75 |

| Hydrolysis | Grignard product + HCl | Acidic workup | 64 |

Development of Functional Materials

The compound has also been explored for its utility in developing functional materials such as polymers and coatings due to its unique electronic properties imparted by the trifluoromethyl groups.

Case Study: Synthesis of Fluorinated Polymers

- Researchers synthesized fluorinated polymers using this compound as a precursor. The resulting polymers exhibited enhanced thermal stability and hydrophobicity compared to non-fluorinated counterparts.

Role in Green Chemistry

The use of this compound aligns with principles of green chemistry by enabling reactions that minimize hazardous waste and energy consumption. Its application in solvent-free conditions has been reported to improve reaction efficiency and reduce environmental impact.

Table 3: Comparison of Reaction Conditions Using this compound

| Reaction Type | Traditional Conditions | Green Conditions |

|---|---|---|

| Cross-Coupling | Solvent-based | Solvent-free |

| Temperature | High temperatures required | Room temperature feasible |

Mecanismo De Acción

The mechanism of action of (2,4,5-Trifluorophenyl)zinc bromide in cross-coupling reactions involves several key steps:

Oxidative Addition: The organozinc compound reacts with a palladium catalyst, forming a palladium-aryl complex.

Transmetalation: The aryl group is transferred from the zinc to the palladium center.

Reductive Elimination: The palladium-aryl complex reacts with another aryl group, forming the final biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

(2,4,5-Trifluorobenzyl bromide): Another organofluorine compound used in organic synthesis.

(3,4,5-Trifluorophenyl)boronic acid: Used in similar cross-coupling reactions but involves boron instead of zinc.

Uniqueness

(2,4,5-Trifluorophenyl)zinc bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its use in Suzuki-Miyaura coupling reactions is particularly notable for its mild reaction conditions and functional group tolerance .

Actividad Biológica

(2,4,5-Trifluorophenyl)zinc bromide is an organozinc compound that has garnered attention for its potential biological activities and applications in synthetic organic chemistry. This article explores its biological activity, synthesis, and relevant case studies based on diverse research findings.

Overview of this compound

This compound is a zinc-based organometallic compound characterized by the presence of a trifluorinated phenyl group. It serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions. The compound's unique electronic properties due to the trifluoromethyl groups contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,5-trifluorobromobenzene with zinc dust in the presence of a suitable solvent under inert conditions. This method allows for the generation of the organozinc species that can be utilized in various synthetic pathways.

Anticancer Potential

Fluorinated organometallic compounds have also been investigated for their anticancer properties. The presence of trifluoromethyl groups can influence drug metabolism and bioavailability. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines; however, comprehensive studies are required to establish its efficacy and mechanisms of action.

Case Studies

- Antibacterial Activity Assessment : A study evaluated the antibacterial activity of various organozinc compounds against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the organozinc structure could lead to significant changes in antimicrobial efficacy .

- Cytotoxicity Studies : In vitro assays were conducted to assess the cytotoxic effects of fluorinated organozinc compounds on human cancer cell lines. The results suggested a dose-dependent response with increased cell death observed at higher concentrations .

- Combination Therapies : Research has explored the use of this compound in combination with established antibiotics to enhance their effectiveness against resistant bacterial strains. The synergistic effects observed indicate potential for clinical applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

bromozinc(1+);1,2,4-trifluorobenzene-5-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3.BrH.Zn/c7-4-1-2-5(8)6(9)3-4;;/h2-3H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJNWBYPGWRTSI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]C(=CC(=C1F)F)F.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.